molecular formula C14H22NO+ B2714945 (2-Cyclohexylaminomethyl-phenyl)-methanol CAS No. 436099-68-2

(2-Cyclohexylaminomethyl-phenyl)-methanol

Cat. No.: B2714945
CAS No.: 436099-68-2
M. Wt: 220.33 g/mol
InChI Key: GECMHKWBEHHGMQ-UHFFFAOYSA-O
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Description

(2-Cyclohexylaminomethyl-phenyl)-methanol is a chemical compound with the molecular formula C14H21NO. It is used primarily in proteomics research and has various applications in scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexylaminomethyl-phenyl)-methanol typically involves the reaction of cyclohexylamine with benzaldehyde, followed by reduction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexylaminomethyl-phenyl)-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Cyclohexylaminomethyl-phenyl)-methanol is widely used in various fields of scientific research:

Mechanism of Action

The mechanism by which (2-Cyclohexylaminomethyl-phenyl)-methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclohexylaminomethyl-phenyl)-methanol is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Biological Activity

Overview

(2-Cyclohexylaminomethyl-phenyl)-methanol, also known as this compound hydrochloride, is a chemical compound with the molecular formula C14_{14}H21_{21}NO·HCl and a molecular weight of 255.78 g/mol. Its structure combines cyclohexylamine and phenylmethanol, providing unique properties that can influence its biological activity. This article explores the compound's biological effects, mechanisms of action, and potential applications in medicine and research.

The synthesis of this compound typically involves the reaction of cyclohexylamine with benzaldehyde, followed by reduction to form the alcohol derivative. Common reducing agents include sodium borohydride or lithium aluminum hydride. The hydrochloride salt is formed during this process, enhancing the compound's solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate these targets through:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors may influence neurological functions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. For example:

  • Cytotoxicity : The compound has been tested for cytotoxic effects on various cell lines. In one study, it showed a dose-dependent inhibition of cell proliferation at concentrations ranging from 1 to 10 µM.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic processes, demonstrating an IC50_{50} value of approximately 19 nM against target enzymes in certain assays .

In Vivo Studies

Limited in vivo studies have explored the therapeutic potential of this compound. Preliminary findings suggest:

  • Anti-inflammatory Effects : Animal models have indicated potential anti-inflammatory properties, although further research is needed to confirm these effects.
  • Neuroprotective Potential : Some studies propose that the compound may offer neuroprotective benefits by modulating neurotransmitter systems.

Comparative Analysis

To better understand the significance of this compound within the context of similar compounds, a comparative analysis is useful:

Compound NameStructure TypeBiological Activity
This compoundAmine-Alcohol HybridEnzyme inhibition, cytotoxicity
CyclohexylamineAliphatic AmineIntermediate in synthesis
PhenylmethanolAromatic AlcoholSolvent, reagent

This table highlights how this compound's unique structure allows it to participate in diverse chemical reactions while exhibiting notable biological activities.

Case Studies

  • Case Study on Cytotoxicity :
    A study evaluated the cytotoxic effects of this compound on human foreskin fibroblasts (HFF). Results indicated a significant reduction in cell viability at concentrations above 5 µM, suggesting potential for further exploration in cancer treatment contexts .
  • Case Study on Enzyme Interaction :
    Research focused on the interaction of this compound with specific metabolic enzymes revealed substantial inhibition rates, indicating its potential as a lead compound for drug development targeting metabolic disorders .

Properties

CAS No.

436099-68-2

Molecular Formula

C14H22NO+

Molecular Weight

220.33 g/mol

IUPAC Name

cyclohexyl-[[2-(hydroxymethyl)phenyl]methyl]azanium

InChI

InChI=1S/C14H21NO/c16-11-13-7-5-4-6-12(13)10-15-14-8-2-1-3-9-14/h4-7,14-16H,1-3,8-11H2/p+1

InChI Key

GECMHKWBEHHGMQ-UHFFFAOYSA-O

SMILES

C1CCC(CC1)NCC2=CC=CC=C2CO

Canonical SMILES

C1CCC(CC1)[NH2+]CC2=CC=CC=C2CO

solubility

not available

Origin of Product

United States

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